Boc-ala-Gly-Gly-OH

Overview

Description

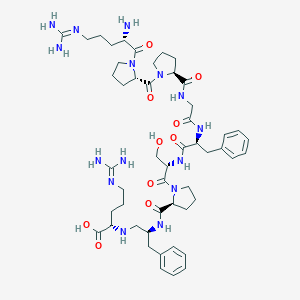

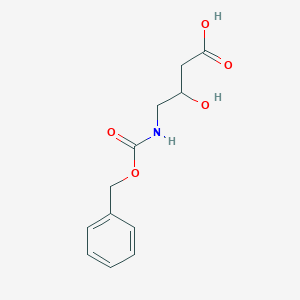

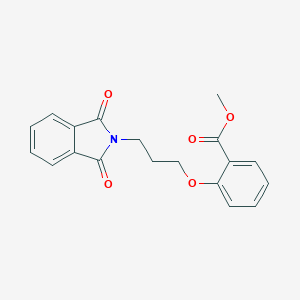

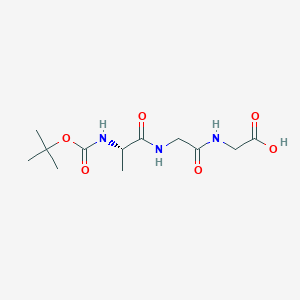

“Boc-ala-Gly-Gly-OH” is a compound with the molecular formula C12H21N3O6 . It is also known by other names such as “2-[[2-[[ (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic Acid” and "(Tert-butoxycarbonyl)-L-alanylglycylglycine" . The compound has a molecular weight of 303.31 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic chemistry . The InChI code for the compound is "1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1" .

Physical And Chemical Properties Analysis

“Boc-ala-Gly-Gly-OH” has a molecular weight of 303.31 g/mol . It has a computed XLogP3 value of -0.4, indicating its relative lipophilicity . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are both 303.14303540 g/mol . The topological polar surface area of the compound is 134 Ų .

Scientific Research Applications

- Boc-ala-Gly-Gly-OH is commonly used in peptide synthesis due to its Boc (tert-butoxycarbonyl) protecting group. This group allows for selective deprotection during peptide assembly, ensuring efficient coupling reactions. Researchers employ Boc-ala-Gly-Gly-OH as a building block to create longer peptides with precise sequences .

- Seeking greener alternatives, scientists have explored water-based peptide synthesis methods. Boc-ala-Gly-Gly-OH plays a crucial role in environmentally conscious approaches. By utilizing water as a solvent and nanosized reactants, researchers achieve peptide synthesis without organic solvents. This strategy aligns with sustainable chemistry principles and minimizes environmental impact .

- Boc-ala-Gly-Gly-OH contributes to the synthesis of analogs for neuroprotective drugs. Researchers have used it to create tripeptides like H-Gly-Pro-Glu-OH, which may have therapeutic potential in neurological disorders .

- Boc-ala-Gly-Gly-OH acts as a promoter in allylation reactions involving hydrazones and isatin. These reactions are valuable in organic synthesis and drug discovery .

- Researchers have demonstrated the synthesis of complex peptides using Boc-amino acid nanoparticles in an aqueous microwave-assisted solid-phase protocol. For instance, Val-Ala-Val-Ala-Gly-OH, a challenging sequence model peptide, can be efficiently synthesized using this method .

- The Boc strategy, which involves Boc group deprotection, is well-suited for industrial and green chemistry. It generates only gases as by-products during deprotection, making it environmentally friendly .

Peptide Synthesis and Solid-Phase Chemistry

Environmentally Conscious Peptide Synthesis

Neuroprotective Drug Analog Synthesis

Allylation Reactions and Promoter Role

Aqueous Microwave-Assisted Solid-Phase Synthesis

Industrial Chemistry and Green Chemistry

Mechanism of Action

Target of Action

Boc-ala-Gly-Gly-OH, also known as N-tert-butoxycarbonyl-alanyl-glycyl-glycine, is a tripeptide that is primarily involved in peptide synthesis . The primary targets of this compound are the amino and carboxyl groups of amino acids involved in peptide formation .

Mode of Action

The compound interacts with its targets through a process known as selective acylation Then, the designated carboxyl function is selectively activated so that it will acylate the one remaining free amine . This process allows for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .

Biochemical Pathways

Boc-ala-Gly-Gly-OH plays a crucial role in the biochemical pathway of peptide synthesis . It is involved in the formation of dipeptides and tripeptides, which are essential components of proteins . The compound’s action affects the peptide synthesis pathway and its downstream effects, which include protein formation and function.

Result of Action

The result of Boc-ala-Gly-Gly-OH’s action is the formation of specific peptide bonds, leading to the synthesis of dipeptides and tripeptides . This contributes to protein formation, which is essential for various biological functions.

properties

IUPAC Name |

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBHQSRGHUDSSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ala-Gly-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.